(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Overview
Description
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of optically pure compounds, which is essential for their biological activity.
Industrial Production Methods
Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods often utilize the interaction of 1-benzyl-3,4-epoxypiperidines with various nucleophiles in the presence of lithium perchlorate . This approach allows for the efficient production of large quantities of the compound while maintaining its optical purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for epoxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to selectively inhibit certain enzymes, such as glycosidases, by mimicking the structure of natural substrates . This inhibition can disrupt various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-benzyl-4-benzylaminopiperidin-3-ol: Another chiral piperidine derivative with similar biological activity.
(3S,4S)-tetflupyrolimet: A compound with herbicidal activity and similar stereochemistry.
Uniqueness
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral ligand and its potent inhibitory effects on glycosidases set it apart from other similar compounds .
Properties
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-CIKMBUIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716624 | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354486-07-9 | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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